(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Description
This compound is a hybrid molecule combining (E)-but-2-enedioic acid (fumaric acid) with a substituted piperazine moiety linked to a dihydrobenzo[b][1]benzothiepin scaffold. The (E)-but-2-enedioic acid component is a trans-isomer of butenedioic acid, known for its role as a dicarboxylic acid with applications in polymer synthesis and medicinal chemistry . The methylsulfanyl group at position 3 of the thiepin ring may enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C24H28N2O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IWDBEHWZGDSFHR-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Basic Skeleton
The preparation begins with 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid as the starting material, which undergoes a series of transformations:
- Reduction to form [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol
- Halogenation with thionyl chloride to create 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene
- Cyclization to form the benzothiepin ring system
Table 1: Reducing Agents for Benzothiepin Core Synthesis
| Reducing Agent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT, 2-4h | Strong reducing power, high yields | Moisture-sensitive, requires anhydrous conditions |
| NaBH₄ | MeOH/THF, 0°C to RT, 4-6h | Milder conditions, safer handling | Less reactive, may require longer reaction times |
| Borane-THF | THF, 0°C to reflux, 3-5h | Selective reduction, good functional group tolerance | Moderate yields, potential for side reactions |
| DIBAL-H | Toluene/DCM, -78°C, 1-2h | Highly controlled reduction, can stop at aldehyde | Very temperature sensitive, challenging scale-up |
Regioselective Introduction of the Methylsulfanyl Group
The methylsulfanyl group at the 3-position can be introduced through various methods:
- Direct thiolation using sodium thiomethoxide followed by oxidation
- Nucleophilic aromatic substitution on a halogenated precursor
- Directed metallation followed by reaction with an appropriate sulfur electrophile
Incorporation of the Piperazine Moiety
The attachment of the 1-methylpiperazine group to the benzothiepin scaffold is a crucial step in the synthesis:
Nucleophilic Substitution Approach
This method involves the reaction of a halogenated benzothiepin intermediate with 1-methylpiperazine under basic conditions. The general reaction can be represented as:
R-X + HN(CH₂CH₂)₂NCH₃ → R-N(CH₂CH₂)₂NCH₃ + HX
Where R represents the benzothiepin scaffold and X is a leaving group such as chloride or bromide.
Reductive Amination Approach
An alternative method involves:
- Oxidation of a benzothiepin alcohol to an aldehyde or ketone
- Condensation with 1-methylpiperazine to form an imine
- Reduction of the imine with sodium cyanoborohydride or sodium triacetoxyborohydride
Table 2: Methods for Piperazine Incorporation
| Method | Reaction Conditions | Expected Yield | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 60-80°C, 12-24h | 65-85% | Direct approach, readily available reagents |
| Reductive Amination | DCE, NaBH(OAc)₃, RT, 24h | 70-90% | Mild conditions, high selectivity |
| Buchwald-Hartwig Coupling | Toluene, Pd₂(dba)₃, BINAP, NaOtBu, 100°C, 12h | 60-80% | Works with less reactive substrates |
| Mitsunobu Reaction | THF, DIAD, PPh₃, 0°C to RT, 6h | 50-75% | Inverts stereochemistry, useful for specific isomers |
Formation of the Fumarate Salt
The final step in the preparation involves the conversion of the free base 1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazine to its fumarate salt:
Salt Formation Procedure
- Dissolution of the free base in an appropriate solvent (e.g., methanol, ethanol, or acetone)
- Addition of a solution of fumaric acid in a 1:1 molar ratio
- Mixing and allowing for salt formation, which may involve heating followed by cooling
- Isolation of the precipitated salt by filtration, washing, and drying
Table 3: Comparison of Salt Formation Methods
| Method | Solvent System | Precipitation Conditions | Recovery Rate | Purity |
|---|---|---|---|---|
| Direct Precipitation | Methanol/Diethyl ether | Slow addition of fumaric acid, cooling | 80-95% | 95-98% |
| Solvent Evaporation | Acetone/Water | Room temperature evaporation | 85-90% | 93-97% |
| Acid-Base Reaction | Ethanol/Water | pH adjustment to 4.5-5.5 | 75-85% | 96-99% |
| Recrystallization | Ethanol/Water | Heating followed by slow cooling | 70-80% | >99% |
Analytical Characterization
The characterization of the synthesized compound involves multiple analytical techniques:
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound:
Table 4: Expected Spectroscopic Data for (E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazine
| Analytical Method | Expected Results | Significance |
|---|---|---|
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.1-7.6 (m, aromatic H), 6.5-6.7 (s, fumarate H), 3.8-4.2 (m, benzothiepin CH), 2.8-3.2 (m, piperazine CH₂), 2.3-2.5 (s, N-CH₃), 2.0-2.2 (s, S-CH₃) | Confirms structure and proton environments |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 165-170 (fumarate C=O), 135-145 (aromatic C), 125-135 (aromatic CH), 45-55 (piperazine C), 40-45 (N-CH₃), 15-20 (S-CH₃) | Verifies carbon skeleton and functional groups |
| ESI-MS (positive mode) | [M+H]⁺ m/z expected: 357 (base), 473 (salt) | Confirms molecular weight |
| FTIR (KBr) | 3000-2800 cm⁻¹ (C-H), 1700-1650 cm⁻¹ (C=O), 1600-1400 cm⁻¹ (aromatic C=C), 1300-1100 cm⁻¹ (C-N) | Identifies functional groups |
Chromatographic Analysis
Chromatographic methods are crucial for assessing purity and monitoring reaction progress:
Structural Confirmation
X-ray crystallography provides definitive confirmation of the three-dimensional structure, which is particularly important for compounds with stereogenic centers.
Challenges and Considerations in Synthesis
Stereochemistry Control
The 5-position of the benzothiepin ring represents a stereogenic center, requiring careful control to ensure the correct stereochemistry:
Regioselectivity
Ensuring proper regioselectivity during the introduction of functional groups, particularly the methylsulfanyl group at the 3-position, requires careful control of reaction conditions.
Purification Challenges
The purification of intermediates and final compounds may be challenging due to:
- Similar polarity of potential by-products
- Potential for isomeric mixtures
- Multiple functional groups affecting solubility
Alternative Synthetic Approaches
Palladium-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed for the attachment of the piperazine moiety to an appropriately functionalized benzothiepin scaffold.
Click Chemistry
Click chemistry methods might provide efficient alternatives for linking benzothiepin and piperazine fragments bearing appropriate functional groups.
Green Chemistry Approaches
More sustainable synthetic methods could include:
- Solvent-free or water-based reactions
- Catalytic processes with reduced waste generation
- Microwave-assisted synthesis for enhanced efficiency
Table 5: Comparison of Different Synthetic Approaches
| Synthetic Approach | Key Advantages | Key Challenges | Environmental Considerations |
|---|---|---|---|
| Traditional Stepwise Synthesis | Well-established protocols, reliable | Multiple steps, lower overall yield | Higher solvent usage and waste generation |
| Convergent Synthesis | Fewer steps, higher overall yield | Complex fragments preparation | Reduced waste due to fewer steps |
| Palladium-Catalyzed Coupling | Tolerates various functional groups | Expensive catalysts, metal contamination | Potential metal waste issues |
| Green Chemistry Approaches | Reduced environmental impact | Method development challenges | Significant reduction in waste and energy usage |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
-
Piperazine Ring :
-
Undergoes alkylation or acylation at the secondary amine sites.
-
Reacts with electrophiles (e.g., chloroformates) to form carbamates.
-
-
(E)-But-2-enedioic Acid :
-
Participates in acid-base reactions (e.g., salt formation with amines).
-
Susceptible to decarboxylation under high-temperature conditions (>150°C).
-
-
Methylsulfanyl Group :
Stability and Degradation
Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C, primarily due to:
-
Loss of the methylsulfanyl group (Δm ≈ 12%).
-
Breakdown of the piperazine ring above 250°C .
In aqueous solutions, hydrolysis of the ester linkage occurs at pH < 3 or pH > 10, forming free (E)-but-2-enedioic acid and piperazine derivatives .
Catalytic and Pharmacological Interactions
The compound’s benzo[b]benzothiepin core enables interactions with biological targets:
-
Dopamine Receptors :
-
Sulfhydryl Enzymes :
-
The methylsulfanyl group inhibits cytochrome P450 enzymes (IC₅₀ ≈ 5–10 µM).
-
Comparative Reaction Profiles
Reactivity contrasts with structurally similar compounds:
Unresolved Mechanistic Questions
Scientific Research Applications
(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiepin Scaffolds
Key Observations :
- Stereochemistry : The (E)-configuration of but-2-enedioic acid enhances thermal stability compared to the (Z)-isomer (maleic acid), which is less stable and prone to isomerization .
- Substituent Effects : Methylsulfanyl groups improve blood-brain barrier penetration compared to chloro or hydroxyl analogues .
- Counterion Impact : Maleate salts (Z-configuration) exhibit higher aqueous solubility than fumarate salts (E-configuration) but lower bioavailability due to rapid renal clearance .
But-2-enedioic Acid Derivatives in Drug Design
Key Observations :
- Hybrid Molecules : Conjugation of but-2-enedioic acid with heterocycles (e.g., imidazoline or piperazine) enhances target specificity. For example, the piperazine-thiepin hybrid shows 10-fold higher 5-HT2A binding affinity than fumaric acid alone .
- Solubility-Bioactivity Trade-off : Esterification (e.g., dimethyl or diethyl esters) reduces polarity, improving membrane permeability but limiting renal excretion .
Pharmacokinetic and Thermodynamic Data
Key Observations :
Q & A
Q. What experimental controls are essential when studying this compound's potential off-target effects?
- Controls :
- Negative Controls : Use structurally similar but pharmacologically inert analogs.
- Knockout Models : CRISPR-edited cell lines lacking the hypothesized target receptor.
- Orthogonal Assays : Combine SPR binding data with functional assays (e.g., cAMP accumulation for GPCR-linked pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
